molecular formula C22H24N2O B2546879 2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide CAS No. 1396684-96-0

2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

Cat. No.: B2546879
CAS No.: 1396684-96-0
M. Wt: 332.447
InChI Key: VMTRFQUJSZNLJX-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a synthetic acetamide derivative featuring a biphenyl core linked to a pyrrolidine-containing alkyne chain. The but-2-yn-1-yl linker adds conformational constraint due to the triple bond, which may influence molecular geometry and receptor binding. This compound is of interest in medicinal chemistry for its structural hybridity, combining features of arylacetamides (known for ligand coordination and bioactivity ) and nitrogen heterocycles (common in enzyme inhibitors and receptor modulators).

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(23-14-4-5-15-24-16-6-7-17-24)18-19-10-12-21(13-11-19)20-8-2-1-3-9-20/h1-3,8-13H,6-7,14-18H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTRFQUJSZNLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl intermediate is replaced by a pyrrolidine moiety.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an acyl chloride or anhydride reacts with the amine group of the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related acetamide derivatives. For instance, compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide have been evaluated for their efficacy against various bacterial strains. In vitro studies suggest that such compounds can inhibit the growth of pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Properties

The compound's structural similarity to other known anticancer agents indicates potential antitumor activity. Research has demonstrated that derivatives with similar frameworks exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve the induction of apoptosis in cancer cells, thus warranting further investigation into its therapeutic potential .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the biphenyl core followed by functionalization to introduce the pyrrolidine and acetamide groups. Variations in the synthesis process can lead to a library of derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties .

Material Science Applications

In addition to biological applications, compounds like this compound are being explored in material science for their potential use in organic electronics and photonic devices. The biphenyl structure is known for its electron-rich characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the electronic properties of these compounds could lead to advancements in developing efficient materials for energy conversion devices .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of acetamide derivatives revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications at specific positions on the biphenyl ring enhanced antibacterial efficacy. This study underscores the importance of structural optimization in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives similar to 2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)acetamide were tested against human cancer cell lines. The results showed that certain modifications led to an increase in cytotoxicity and selectivity towards cancer cells compared to normal cells. This finding suggests that further exploration of this compound could yield promising anticancer therapies .

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Core Structure :
The target compound shares the 2-([1,1'-biphenyl]-4-yl)acetamide backbone with several analogs (Table 1). Variations occur in the substituents attached to the nitrogen atom and the linker structure.

Compound Name Substituent/Linker Key Structural Features
Target Compound 4-(pyrrolidin-1-yl)but-2-yn-1-yl Alkyne linker, pyrrolidine (5-membered ring, one N atom)
2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide 2-(piperazin-1-yl)ethyl Ethylene linker, piperazine (6-membered ring, two N atoms)
N-4-Pyridinyl[1,1'-biphenyl]-4-acetamide 4-pyridinyl Pyridine ring (aromatic, basic N atom)
Compounds 14–16 (2-fluoro-biphenyl-propanamide derivatives) Sulfamoylphenyl with thiazolyl/pyrimidinyl substituents Fluorinated biphenyl, sulfonamide group, heteroaromatic substituents (e.g., thiazole)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl Chlorinated aryl group, pyrazole ring

Key Observations :

  • Linker Flexibility : The alkyne linker in the target compound imposes rigidity compared to the single-bonded ethylene linkers in piperazine derivatives . This may reduce entropy penalties during binding but limit conformational adaptability.
  • Heterocyclic Substituents: Pyrrolidine (target) vs. piperazine vs. Piperazine’s additional nitrogen could enhance solubility or ionic interactions.
  • Aryl Modifications : Fluorination (in compounds 14–16 ) or chlorination (in dichlorophenyl analogs ) affects electronic properties and steric bulk, influencing target engagement.
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : N-Substituted acetamides often form R₂²(10) hydrogen-bonded dimers in crystals, as seen in dichlorophenyl analogs . The target compound’s pyrrolidine and alkyne groups may disrupt this pattern, favoring alternative packing motifs.
  • Solubility : Pyrrolidine’s lower basicity (pKa ~11) compared to piperazine (pKa ~9.8 and ~5.6 for two N atoms) may reduce water solubility but improve lipid membrane permeability.
  • Conformational Analysis : Dihedral angles between the biphenyl and amide groups vary in analogs (e.g., 44.5°–77.5° in dichlorophenyl derivatives ). The alkyne linker in the target compound likely enforces a planar arrangement, reducing torsional flexibility.
Pharmacological Implications (Inferred from Analogs)
  • Antiurease Activity : Fluorinated biphenyl-propanamide derivatives (compounds 14–16 ) exhibit antiurease activity, with potency influenced by sulfamoyl substituents. The target compound’s pyrrolidine may mimic sulfonamide-directed interactions, though direct activity data are lacking.
  • Ligand Potential: Arylacetamides are known to coordinate metal ions (e.g., in bioinorganic complexes ). The biphenyl core and amide group in the target compound may facilitate similar interactions.
  • Metabolic Stability : The alkyne linker could enhance metabolic stability by resisting oxidative degradation compared to saturated linkers.

Biological Activity

2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, anticancer, and neuroprotective effects.

Chemical Structure

The compound has a complex structure characterized by a biphenyl moiety and a pyrrolidine ring, which are known to influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing pyrrole and biphenyl derivatives. For instance, pyrrolyl benzamide derivatives have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus . This suggests that similar structures, including this compound, could exhibit comparable antibacterial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent is supported by research indicating that derivatives of biphenyl and pyrrolidine can inhibit various cancer cell lines. For example, studies on related compounds have demonstrated their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells . Inhibition of DHFR can lead to decreased proliferation of cancer cells, making these compounds potential candidates for cancer therapy.

Neuroprotective Effects

Pyrrolidine derivatives are also noted for their neuroprotective properties. Compounds with similar structural features have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of pyrrole derivatives against Escherichia coli and Staphylococcus aureus , revealing that modifications to the biphenyl structure significantly enhanced activity .
  • Anticancer Potential : Research on pyrrolidine-containing compounds showed promising results in inhibiting tumor growth in animal models by targeting specific kinases involved in cancer progression .
  • Neuroprotection : A compound similar to this compound was tested in vitro for its ability to prevent neuronal cell death induced by oxidative stress, demonstrating significant protective effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Pyrrolyl Benzamide DerivativeAntibacterial3.12 μg/mL
Pyrrolidine AnalogAnticancerIC50 = 10 μM
Biphenyl-Pyrrolidine HybridNeuroprotectiveIC50 = 20 μM

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